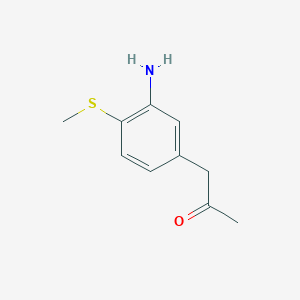

1-(3-Amino-4-(methylthio)phenyl)propan-2-one

Description

1-(3-Amino-4-(methylthio)phenyl)propan-2-one is a substituted arylpropanone derivative featuring a phenyl ring with an amino (-NH₂) group at position 3 and a methylthio (-SCH₃) group at position 2. The molecular formula is C₁₀H₁₃NOS, with a molar mass of 195.28 g/mol (calculated from and structural analogs). For instance, oxidative deamination of 4-methylthioamphetamine (4-MTA) produces 1-[4-(methylthio)phenyl]propan-2-one (a positional isomer with methylthio at position 4) . This highlights the compound’s relevance in toxicology and drug metabolism studies, particularly as a phase I metabolite of amphetamine derivatives.

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(3-amino-4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H13NOS/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5,11H2,1-2H3 |

InChI Key |

QJGJLJHYISBCKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)SC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(methylthio)phenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-amino-4-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction typically requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Amino-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Amino-4-(methylthio)phenyl)propan-2-one with key analogs, emphasizing structural variations, applications, and research findings:

Key Observations :

Substituent Position and Bioactivity: The position of the methylthio (-SCH₃) group significantly impacts metabolic pathways. For example, 1-(4-(methylthio)phenyl)propan-2-one is a known 4-MTA metabolite , whereas the target compound’s 3-amino-4-(methylthio) substitution may alter receptor binding or toxicity profiles. Replacement of the phenyl ring with a thiophene (as in 3-chloro-1-(thiophen-2-yl)propan-1-one) introduces aromatic sulfur, enhancing electrophilic reactivity in Friedel-Crafts reactions .

Functional Group Effects: The trifluoromethyl (-CF₃) group in 1-(3-(trifluoromethyl)phenyl)propan-2-one increases metabolic stability and lipophilicity, making it suitable for pharmaceutical intermediates . The benzimidazole-thiazole hybrid in 1-((4-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one demonstrates how heterocyclic systems enhance COX-2 inhibition .

Toxicological Relevance: Amino-propanone derivatives like 2-(methylamino)-1-(3-methylphenyl)propan-1-one are associated with stimulant effects, underscoring the pharmacological risks of structural analogs .

Biological Activity

1-(3-Amino-4-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNSO, with a molecular weight of approximately 211.31 g/mol. The compound features an amino group and a methylthio substituent on the phenyl ring, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 - 9.6 μg/mL |

| Bacillus subtilis | 0.12 - 9.6 μg/mL |

| Enterococcus faecium | 0.12 - 9.6 μg/mL |

| Candida albicans | 0.12 - 9.6 μg/mL |

The antimicrobial mechanism is believed to involve interaction with bacterial cell structures, potentially disrupting cell division by binding to essential proteins such as FtsZ in Bacillus subtilis .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has been investigated for its antioxidant capabilities. The presence of the amino group and methylthio substituent enhances its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage in cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic pathways, enhancing or inhibiting their functions.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, influencing cellular signaling pathways that regulate immune responses or cellular proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against multi-drug resistant bacteria, suggesting that modifications to the structure could enhance its efficacy .

- Cellular Studies : In vitro studies indicated that the compound could reduce biofilm formation in bacterial cultures, which is crucial for treating chronic infections where biofilms are prevalent .

- In Vivo Studies : Animal models have shown that administration of the compound resulted in a significant reduction in bacterial load in infected tissues, supporting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.